Parishin C
Overview
Description
Parishin C is a rare polyphenolic glucoside primarily found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . It is one of the major bioactive components of this plant and is known for its various biological and pharmacological activities, including neuroprotective and antipsychotic effects .
Mechanism of Action
Target of Action
Parishin C, a bioactive compound found in Gastrodia elata Blume, has been shown to have neuroprotective effects . It primarily targets neurotransmitters and inflammatory cytokines . It interacts with neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE), and inflammatory cytokines like IL-1β, TNF-α, and IL-6 .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their levels. It has been shown to decrease serum corticosterone level and increase the concentration of 5-HT, DA, and NE in the hippocampus and prefrontal cortex . Furthermore, it suppresses microglial activation (Iba1) and reduces the levels of IL-1β, TNF-α, and IL-6, with decreased protein expressions of NLRP3, ASC, caspase-1, and IL-6 .
Biochemical Pathways
This compound affects several biochemical pathways. It normalizes neurotransmitter levels, inhibits the activation of the NLRP3 inflammasome, and regulates the Sir2/Uth1/TOR signaling pathway . These pathways play crucial roles in neuroprotection, inflammation, and aging.
Pharmacokinetics
The pharmacokinetics of this compound have been studied using a liquid chromatography tandem with mass spectrometry (LC–MS/MS) approach . The study showed that this compound, along with other compounds, could be detected in plasma at various time points. The systemic clearance of this compound was found to be fast (t1/2α, 0.699 h) and its elimination was slow (t1/2β, 5.34 h) .
Result of Action
The administration of this compound has been shown to ameliorate depression-like behaviors induced by chronic social defeat stress (CSDS), as evidenced by increased social interaction, increased sucrose preference, and decreased immobility . It also exerts neuroprotective effects, as demonstrated in a rat model of middle cerebral artery occlusion (MCAO), where it improved nerve function and suppressed oxidative stress and pro-inflammatory factors release .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the extraction process can affect the transfer rate of this compound and other compounds . Furthermore, the contents of this compound and other constituents were found to vary depending on the different parts of the Gastrodia elata plant .
Biochemical Analysis
Biochemical Properties
Parishin C plays a significant role in biochemical reactions, particularly in the context of its neuroprotective effects. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound interacts with antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress. These interactions highlight the compound’s ability to modulate inflammatory and oxidative pathways, contributing to its neuroprotective properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress-induced damage by enhancing the expression of antioxidant enzymes. It also modulates cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines. Furthermore, this compound influences gene expression by upregulating genes involved in antioxidant defense and downregulating those associated with inflammation. These cellular effects contribute to the overall neuroprotective and anti-inflammatory properties of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of COX-2 and iNOS, reducing the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. Additionally, this compound enhances the activity of antioxidant enzymes like SOD and catalase by increasing their expression and activity. This dual action of inhibiting pro-inflammatory enzymes and enhancing antioxidant defenses underlies the compound’s neuroprotective effects. Moreover, this compound modulates gene expression by influencing transcription factors such as NF-κB, leading to reduced inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its bioactivity over extended periods. Its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have demonstrated that continuous administration of this compound leads to sustained neuroprotective effects, with improvements in neuronal function and reductions in oxidative stress and inflammation observed over weeks to months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert significant neuroprotective effects without any adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidation of this compound, while conjugation reactions involving glucuronidation and sulfation facilitate its excretion. These metabolic pathways ensure the efficient clearance of this compound from the body, preventing its accumulation and potential toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) facilitate the cellular uptake and efflux of this compound. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms ensure that this compound reaches its target sites within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation. Additionally, this compound can be found in the mitochondria, where it enhances the activity of mitochondrial antioxidant enzymes and protects against mitochondrial dysfunction. Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific subcellular compartments, optimizing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parishin C can be synthesized through the extraction of Gastrodia elata. The extraction process involves using a weak acid environment to improve the transfer rate of parishins, thus ensuring the consistency of gastrodin and parishins between the raw materials and the aqueous extracts . The extraction conditions are optimized to prevent the transformation of parishins into gastrodin, maintaining a high content of parishins in the extracts .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the simultaneous quantification and pharmacokinetics of the compound . This method maximizes assay throughput by using minimal sample clean-up procedures and a shorter analytical run time .
Chemical Reactions Analysis
Types of Reactions: Parishin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include weak acids for extraction and various solvents for chromatographic separation . The conditions are optimized to maintain the integrity of the compound and prevent its degradation.
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, such as parishin A, parishin B, and parishin E . These derivatives are also bioactive and have similar pharmacological properties.
Scientific Research Applications
Parishin C has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Parishin A
- Parishin B
- Parishin E
These compounds, like Parishin C, are important for their therapeutic potential and are studied for their various biological activities .
Properties
IUPAC Name |
2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVCHAWVCIWVLP-KDSCYBBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113451 | |
Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174972-80-6 | |
Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174972-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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